molecular formula C44H84NO8P B14034730 [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B14034730
M. Wt: 786.1 g/mol
InChI Key: SNKAWJBJQDLSFF-AOMFJDGTSA-N
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Description

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes long-chain fatty acids and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification and phosphorylation reactions. The process begins with the esterification of glycerol with octadec-9-enoic acid under acidic conditions to form the intermediate compound. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and phosphorylation reactions.

    Biology: This compound is studied for its role in cell membrane structure and function.

    Medicine: Research focuses on its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

Mechanism of Action

The mechanism of action of [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: is similar to other phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.

Uniqueness

    This compound: stands out due to its specific fatty acid composition and the presence of a trimethylazaniumyl group, which imparts unique physicochemical properties and biological activities.

Properties

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m0/s1

InChI Key

SNKAWJBJQDLSFF-AOMFJDGTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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